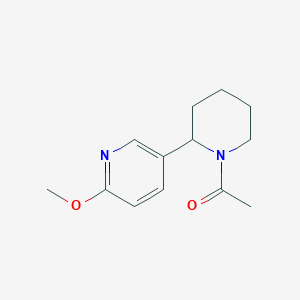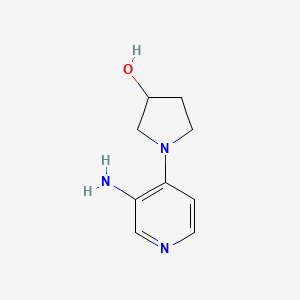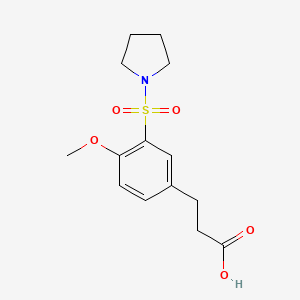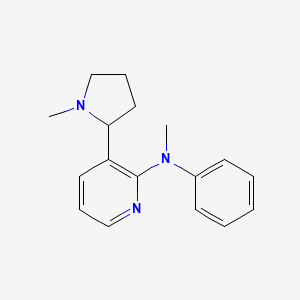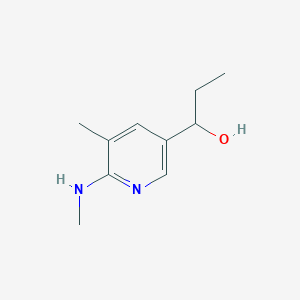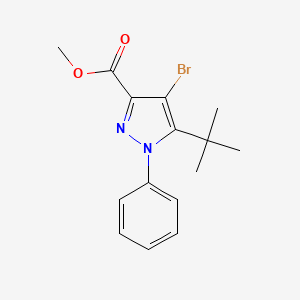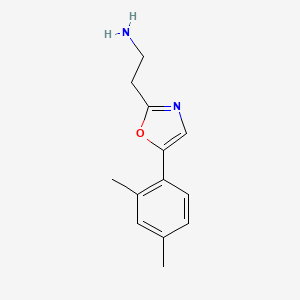
2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 2,4-dimethylphenyl group attached to the oxazole ring makes this compound unique and potentially useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
科学的研究の応用
2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(5-Phenyl)oxazol-2-yl)ethanamine: Lacks the dimethyl groups, leading to different chemical properties.
2-(5-(2,4-Dichlorophenyl)oxazol-2-yl)ethanamine: Contains chlorine atoms instead of methyl groups, affecting its reactivity and applications.
Uniqueness
The presence of the 2,4-dimethylphenyl group in 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine imparts unique chemical and biological properties, making it distinct from other oxazole derivatives. This uniqueness can be leveraged in various research and industrial applications.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-[5-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C13H16N2O/c1-9-3-4-11(10(2)7-9)12-8-15-13(16-12)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3 |
InChIキー |
NEZGJHMWZRRLIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CN=C(O2)CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


